Cas no 639858-32-5 (Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]-)

Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]- structure
639858-32-5 structure
商品名:Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]-
CAS番号:639858-32-5
MF:C19H17N5OF2S
メガワット:401.433
CID:4497016
PubChem ID:11632737

Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]- 化学的及び物理的性質

名前と識別子

    • Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]-
    • BMS-605541
    • CHEMBL377734
    • N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-yl)methylamino)benzamide
    • MS-26829
    • DA-61762
    • CS-0078517
    • CUPLTRAPYIXFAX-UHFFFAOYSA-N
    • 639858-32-5
    • N-Cyclopropyl-2,4-difluoro-5-(((2-(pyridin-2-ylamino)thiazol-5-yl)methyl)amino)benzamide
    • N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide
    • N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide
    • SCHEMBL2861987
    • n-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide
    • G79464
    • AKOS034831603
    • HY-120640
    • BDBM50189603
    • BMS 605541
    • N-Cyclopropyl-2,4-difluoro-5-{[2-(pyridin-2-ylamino)-thiazol-5-ylmethyl]-amino}-benzamide
    • PAB85832
    • インチ: InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26)
    • InChIKey: CUPLTRAPYIXFAX-UHFFFAOYSA-N
    • ほほえんだ: C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4

計算された属性

  • せいみつぶんしりょう: 401.11218768g/mol
  • どういたいしつりょう: 401.11218768g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 541
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 107Ų

Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Axon Medchem
2837-2 x 5 mg
BMS 605541
639858-32-5 98%
2 x 5 mg
€140.00 2023-07-10
Axon Medchem
2837-2 x 25 mg
BMS 605541
639858-32-5 98%
2 x 25 mg
€480.00 2023-07-10
1PlusChem
1P01ENZA-25mg
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide
639858-32-5 98%
25mg
$399.00 2024-04-22
1PlusChem
1P01ENZA-5mg
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide
639858-32-5 98%
5mg
$133.00 2024-04-22
Axon Medchem
2837-2.52x5mg
BMS 605541
639858-32-5 98%
2.52x5mg
€140.00 2024-02-29
A2B Chem LLC
AX63078-50mg
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide
639858-32-5 ≥98%(HPLC)
50mg
$640.00 2024-04-19
MedChemExpress
HY-120640-100mg
BMS-605541
639858-32-5 99.57%
100mg
¥8300 2024-04-18
Axon Medchem
2837-5mg
BMS 605541
639858-32-5 98%
5mg
€90.00 2025-03-06
Ambeed
A1263795-5mg
N-Cyclopropyl-2,4-difluoro-5-(((2-(pyridin-2-ylamino)thiazol-5-yl)methyl)amino)benzamide
639858-32-5 99%
5mg
$335.0 2025-03-06
MedChemExpress
HY-120640-50mg
BMS-605541
639858-32-5 99.57%
50mg
¥5200 2024-04-18

Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]- 関連文献

Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]-に関する追加情報

Introduction to Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]- (CAS No. 639858-32-5)

Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]-, is a highly specialized chemical compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 639858-32-5, represents a fascinating blend of fluorinated aromatic rings and heterocyclic functionalities, making it a promising candidate for various therapeutic applications.

The molecular architecture of this compound features a benzamide core substituted with a cyclopropyl group and difluoro substituents at the 2 and 4 positions. The presence of these fluorine atoms is particularly noteworthy, as fluorine-containing molecules often exhibit enhanced metabolic stability and improved binding affinity to biological targets. This structural feature is critical in the design of drugs that require prolonged activity and resistance to enzymatic degradation.

Further modification of the benzamide core includes the introduction of a long aliphatic chain terminated by an amino group, which is connected to a thiazole ring. The thiazole ring itself is a well-known pharmacophore found in numerous bioactive compounds, including antibiotics and antiviral agents. The incorporation of a 2-pyridinylamino group into the structure adds another layer of complexity, potentially influencing both the solubility and bioavailability of the compound.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such complex molecules with remarkable accuracy. Studies have shown that the presence of multiple fluorine atoms can significantly enhance the lipophilicity of the compound, which is often a desirable trait for oral bioavailability. Additionally, the electron-withdrawing nature of the fluorine atoms may contribute to increased binding affinity to target proteins, thereby improving therapeutic efficacy.

The synthesis of Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]- involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex heterocyclic framework efficiently. These methods not only improve reaction efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

In vitro studies have begun to explore the potential biological activities of this compound. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and infectious diseases. The combination of fluorinated aromatic rings and thiazole derivatives is particularly intriguing, as these motifs are known to interact with biological targets in diverse ways. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The role of computational modeling in drug discovery cannot be overstated. By leveraging molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into how this compound interacts with biological targets at an atomic level. These insights are crucial for optimizing its structure to enhance binding affinity and reduce potential side effects. The integration of experimental data with computational predictions provides a powerful framework for accelerating drug development pipelines.

The impact of fluorine substitution on the pharmacological properties of Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]- has been a subject of intense investigation. Fluorine atoms can modulate electronic properties, influence metabolic stability, and alter solubility characteristics, all of which are critical factors in drug design. Recent studies have highlighted that strategically placed fluorine atoms can enhance binding interactions with enzymes and receptors, leading to more potent and selective therapeutic agents.

The development of novel therapeutic agents often requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The synthesis and characterization of Benzamide derivatives provide an excellent example of how such collaborations can lead to innovative drug candidates. By combining expertise from different fields, researchers can address complex challenges in drug discovery more effectively than if they worked in isolation.

The future prospects for Benzamide-based compounds are promising. Ongoing research aims to explore their potential applications in treating various diseases by targeting key biological pathways. The versatility of this molecular scaffold allows for further modifications that could lead to new generations of drugs with improved efficacy and safety profiles. As our understanding of biological systems continues to grow, so too will our ability to design molecules that interact with them in beneficial ways.

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